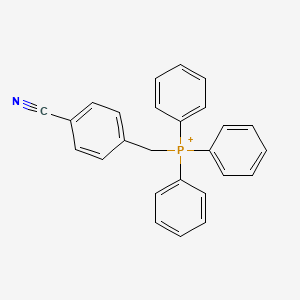

4-Cyanobenzyltriphenylphosphonium

Description

4-Cyanobenzyltriphenylphosphonium chloride (CAS 114265-81-7) is a quaternary phosphonium salt with the molecular formula C₂₆H₂₁ClNP. It belongs to the class of organophosphorus compounds, characterized by a triphenylphosphonium cation paired with a cyanobenzyl-substituted group. This compound is widely utilized as a Wittig reagent in organic synthesis, enabling the formation of carbon-carbon double bonds through reactions with aldehydes or ketones . Its electron-withdrawing cyano (-CN) group enhances electrophilicity, making it particularly effective in synthesizing α,β-unsaturated nitriles and other conjugated systems.

Key properties include:

Properties

Molecular Formula |

C26H21NP+ |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(4-cyanophenyl)methyl-triphenylphosphanium |

InChI |

InChI=1S/C26H21NP/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-19H,21H2/q+1 |

InChI Key |

RAKNWILZSMGQQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-Cyanobenzyltriphenylphosphonium chloride, its structural and functional analogs are analyzed below. Key differences arise from substituent groups, counterions, and reactivity profiles.

Table 1: Comparative Analysis of Triphenylphosphonium Salts

Structural and Functional Differences

Substituent Effects: The cyano group in this compound chloride strongly withdraws electrons, increasing ylide stability and reactivity toward electron-deficient carbonyl groups . Dichlorobenzyl analogs (e.g., 2,4- and 3,4-dichloro derivatives) exhibit lower electrophilicity but greater steric bulk, favoring reactions with less hindered substrates . Carboxybutyl-substituted derivatives (e.g., 4-Carboxybutyltriphenylphosphonium bromide) prioritize solubility and biological compatibility, enabling applications in mitochondrial imaging .

Counterion Influence: Chloride counterions (e.g., in cyanobenzyl and dichlorobenzyl derivatives) are common in organic solvents, while bromide ions (as in carboxybutyl derivatives) enhance aqueous solubility .

Thermal Stability: this compound chloride decomposes at ~250°C, whereas dichlorobenzyl analogs show higher thermal stability (decomposition >300°C) due to halogen-induced stabilization .

Reactivity in Wittig Reactions

- This compound chloride: Produces high yields (~85–90%) of α,β-unsaturated nitriles under mild conditions (room temperature, THF) .

- Dichlorobenzyl analogs : Require elevated temperatures (60–80°C) for comparable yields, attributed to steric and electronic limitations .

- Carboxybutyl derivatives: Not typically used in Wittig reactions; instead, they serve as delivery agents for bioactive molecules due to their zwitterionic nature .

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis: this compound chloride is preferred for synthesizing tamoxifen analogs due to its regioselectivity .

- Material Science : Dichlorobenzyl derivatives are employed in polymer cross-linking, leveraging their stability under high-heat conditions .

- Biological Applications : Carboxybutyltriphenylphosphonium bromide’s mitochondrial targeting capability is critical in studying oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.